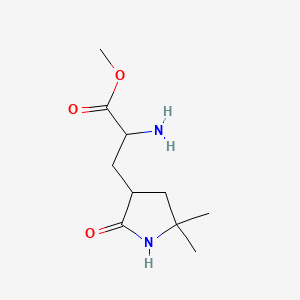
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyrrolidinone ring, which is a five-membered lactam, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid derivative and a pyrrolidinone precursor.
Reaction Conditions: The amino acid derivative is reacted with the pyrrolidinone precursor under controlled conditions, often involving a catalyst and a solvent such as methanol.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The amino and ester groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the formation of new esters or amides.
Applications De Recherche Scientifique
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate: Lacks the dimethyl groups on the pyrrolidinone ring.
Ethyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate: Has an ethyl ester group instead of a methyl ester group.
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-2-yl)propanoate: The position of the oxo group is different.
Uniqueness
Methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate is unique due to the presence of the dimethyl groups on the pyrrolidinone ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H18N2O3 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl 2-amino-3-(5,5-dimethyl-2-oxopyrrolidin-3-yl)propanoate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2)5-6(8(13)12-10)4-7(11)9(14)15-3/h6-7H,4-5,11H2,1-3H3,(H,12,13) |
Clé InChI |
LIPBJRHDDKNWFF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)N1)CC(C(=O)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)
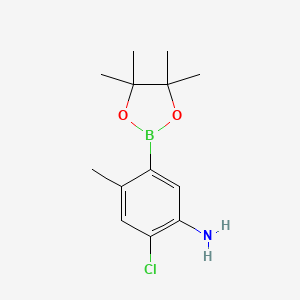


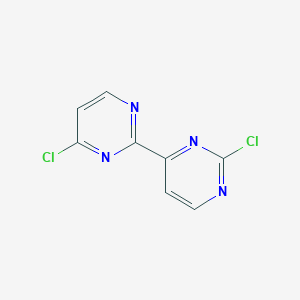
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

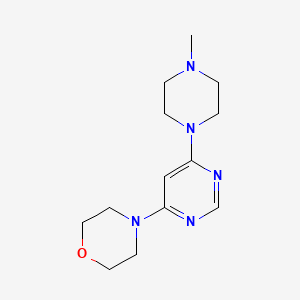
![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)
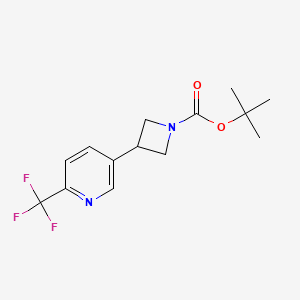

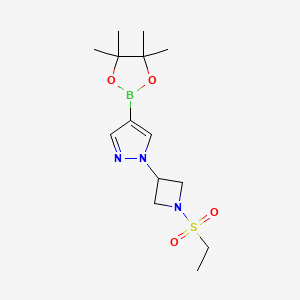
![3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
